molecular formula C8H8FNO2 B3340139 2-(4-fluorophenyl)-N-hydroxyacetamide CAS No. 2593-88-6

2-(4-fluorophenyl)-N-hydroxyacetamide

Cat. No. B3340139
CAS RN: 2593-88-6
M. Wt: 169.15 g/mol
InChI Key: MKZWQFISDCKEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-hydroxyacetamide, also known as 4-FAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydroxamic acids and is known for its ability to inhibit certain enzymes in the body. In

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenyl)-N-hydroxyacetamide in lab experiments is its ability to selectively inhibit HDACs. This compound has been shown to have minimal toxicity and off-target effects, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in aqueous solutions, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-N-hydroxyacetamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in other fields such as epigenetics and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-fluorophenyl)-N-hydroxyacetamide for cancer therapy.

Scientific Research Applications

2-(4-fluorophenyl)-N-hydroxyacetamide has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and enzyme inhibition. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition has been linked to the induction of cell death in cancer cells, making 2-(4-fluorophenyl)-N-hydroxyacetamide a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-fluorophenyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZWQFISDCKEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-hydroxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-hydroxyacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)-N-hydroxyacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenyl)-N-hydroxyacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-N-hydroxyacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenyl)-N-hydroxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.